

molecular formula and structure of chlorimuron-ethyl

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Compound of Interest

Compound Name: Chlorimuron-ethyl

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An In-depth Technical Guide to Chlorimuron-ethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorimuron-ethyl is a selective, post-emergence sulfonylurea herbicide highly effective for the control of broadleaf weeds in various crops, notably soybeans and peanuts.[1][2] Its herbicidal activity is derived from the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1][3][4] This guide provides a comprehensive overview of the chemical and physical properties, molecular structure, mechanism of action, and relevant experimental protocols for the analysis of **chlorimuron-ethyl**.

Chemical and Molecular Identity

Chlorimuron-ethyl is identified by the following chemical and structural properties:

- Molecular Formula: $C_{15}H_{15}ClN_4O_6S$
- Molecular Weight: 414.82 g/mol
- IUPAC Name: ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate

- CAS Number: 90982-32-4
- Chemical Family: Sulfonylurea

Molecular Structure

The molecular structure of **chlorimuron-ethyl** consists of a sulfonylurea bridge linking a benzoate ethyl ester and a substituted pyrimidine ring.

Caption: Chemical structure of **chlorimuron-ethyl**.

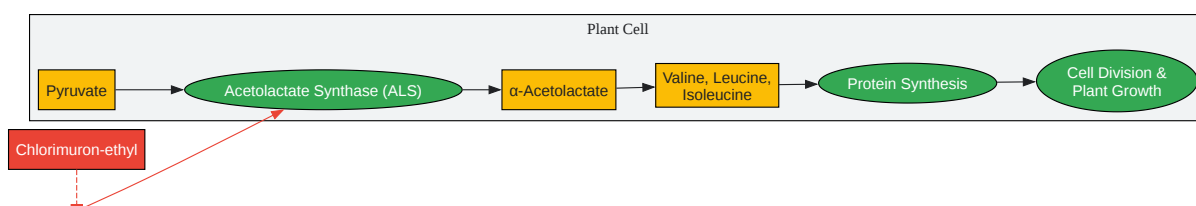
Physicochemical Properties

A summary of the key physicochemical properties of **chlorimuron-ethyl** is presented in the table below.

Property	Value	Reference
Physical State	Solid, colorless crystals or off-white to pale yellow powder	
Melting Point	181 °C	
Density	1.51 g/cm ³	
Water Solubility	11 ppm (at pH 5), 450 ppm (at pH 6.5), 1200 ppm (at pH 7)	
Solubility in Organic Solvents	Acetone: 71,000 ppm, Methylene chloride: 153,000 ppm, Acetonitrile: 31,000 ppm, Benzene: 8,000 ppm	
Octanol-Water Partition Coefficient (Kow)	320 (at pH 5), 2.3 (at pH 7)	

Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mode of action of **chlorimuron-ethyl** is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. By blocking ALS, **chlorimuron-ethyl** disrupts protein synthesis, which consequently halts cell division and plant growth, leading to the death of susceptible plants. The selectivity of this herbicide is attributed to the rapid metabolic deactivation in tolerant plants, such as soybeans.



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Caption: Signaling pathway of **chlorimuron-ethyl**'s inhibitory action on ALS.

Experimental Protocols

Analysis of Chlorimuron-ethyl in Soil by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of **chlorimuron-ethyl** residues in soil.

4.1.1. Sample Extraction

- Weigh 100.0 g of soil into a 250-mL centrifuge bottle.
- Add 25 mL of 0.03 M Phosphate buffer (pH 3.0) and 100.0 mL of 100% ethyl acetate.
- Shake the mixture for 15 minutes.

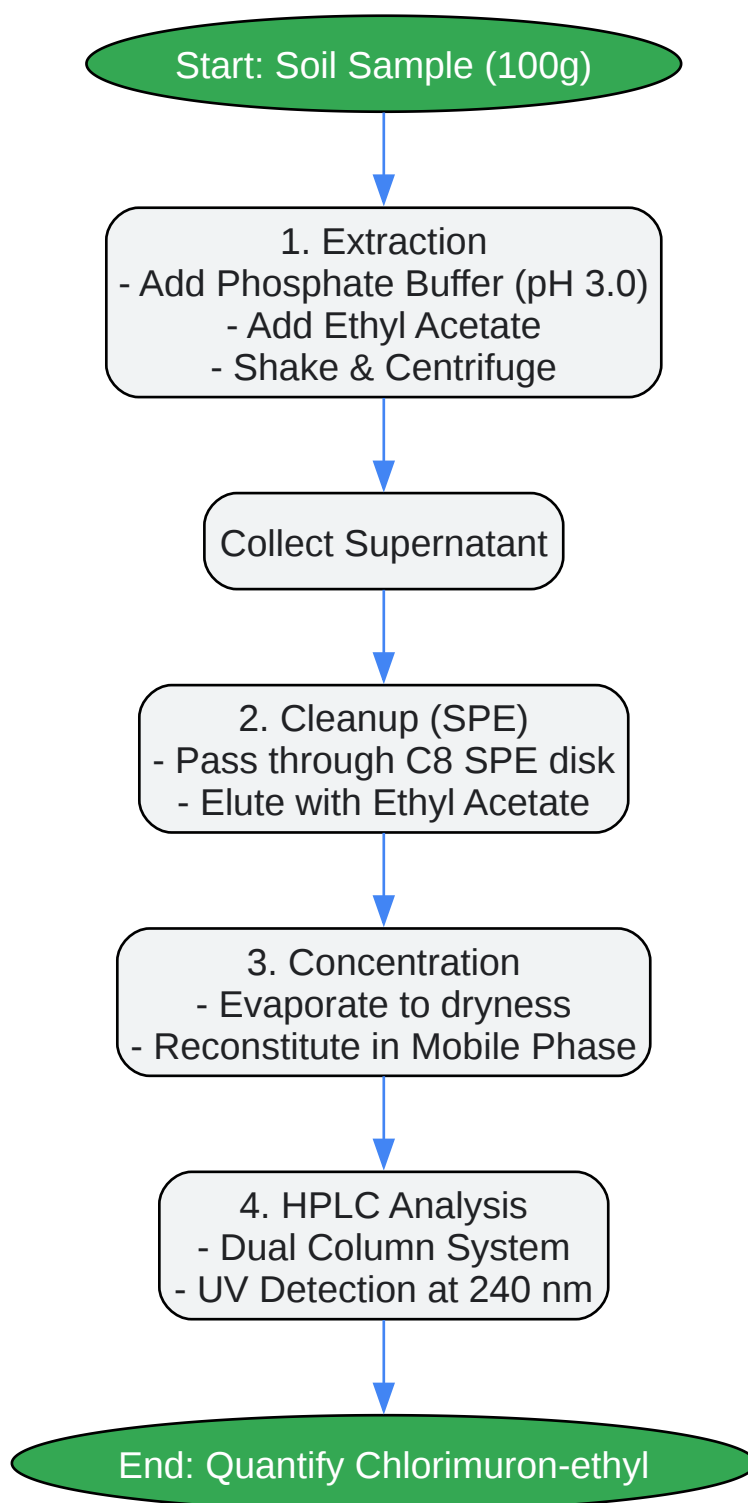
- Centrifuge for 10 minutes at approximately 3000 RPM.
- Collect the supernatant for the cleanup step.

4.1.2. Sample Cleanup

- Pass the soil extract through a pre-treated C8 solid-phase extraction (SPE) disk.
- Elute the **chlorimuron-ethyl** from the disk using 100% ethyl acetate.
- Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase (35% acetonitrile / 65% 0.03 M phosphate buffer, pH 3.0).

4.1.3. HPLC Analysis

- Instrumentation: HPLC system equipped with a UV detector.
- Columns: A dual-column setup is used, with a "clean-up" column followed by an analytical column (e.g., Zorbax® SB-Cyano).
- Mobile Phase: Isocratic elution with 35% acetonitrile and 65% 0.03 M phosphate buffer (pH 3.0).
- Detection: UV absorbance at 240 nm.
- Quantitation: The limit of detection (LOD) is approximately 0.200 ppb, and the limit of quantitation (LOQ) is approximately 0.400 ppb.



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Caption: Experimental workflow for HPLC analysis of **chlorimuron-ethyl** in soil.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This spectrophotometric assay determines the inhibitory effect of **chlorimuron-ethyl** on ALS activity. The method is based on the colorimetric detection of acetoin, the product derived from the enzymatic product, acetolactate.

4.2.1. Materials

- Plant Tissue: Young leaves are typically used.
- Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM DTT, 10 μM FAD, 1 mM pyruvate.
- Enzyme Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM NaCl, 10 mM MgCl₂, 2 mM thiamine pyrophosphate (TPP), 10 μM FAD.
- Substrate Solution: 200 mM pyruvate in assay buffer.
- Inhibitor Stock Solution: **Chlorimuron-ethyl** dissolved in a suitable solvent (e.g., DMSO).
- Stopping Solution: 0.5 M H₂SO₄.
- Colorimetric Reagents: 0.5% (w/v) creatine solution and 5% (w/v) α-naphthol solution (freshly prepared in 2.5 M NaOH).

4.2.2. Procedure

- Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C, the resulting supernatant contains the crude ALS enzyme.
- Enzyme Assay:
 - Prepare reaction mixtures with the enzyme extract and varying concentrations of **chlorimuron-ethyl**.
 - Pre-incubate at 37°C for 10 minutes.
 - Initiate the reaction by adding the pyruvate substrate solution.
 - Incubate at 37°C for a defined time (e.g., 60 minutes).

- Reaction Termination and Color Development:
 - Stop the reaction by adding the H₂SO₄ stopping solution.
 - Incubate at 60°C for 15 minutes.
 - Add the creatine and α-naphthol reagents and incubate at 60°C for another 15 minutes for color development.
- Data Acquisition and Analysis:
 - Measure the absorbance at 525 nm.
 - Construct a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Synthesis and Degradation

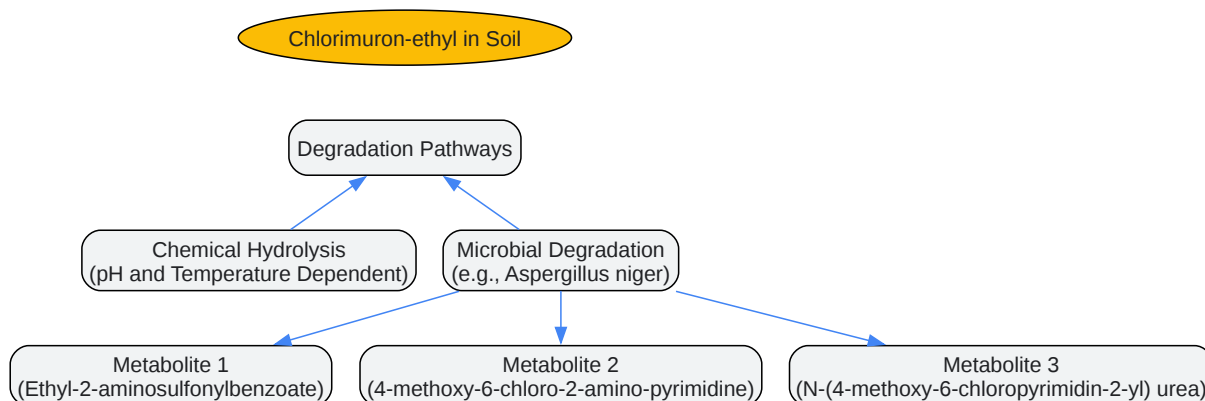
Synthesis

The commercial production of **chlorimuron-ethyl** is a multi-step process. A key intermediate, 2-amino-4-chloro-6-methoxypyrimidine, is synthesized from 2-amino-4,6-dichloropyrimidine and sodium methoxide. This intermediate is then sulfonylated with 2-(ethoxycarbonyl)benzenesulfonyl chloride. The final steps involve the construction of the urea bridge and purification.

Degradation

Chlorimuron-ethyl degrades in the environment through both chemical and microbial pathways.

- Chemical Hydrolysis: This is a major degradation pathway, which is dependent on pH and temperature.
- Microbial Degradation: Soil microorganisms, such as the fungus *Aspergillus niger*, can degrade **chlorimuron-ethyl**. The degradation can occur via two primary routes: cleavage of the sulfonylurea bridge or cleavage of the sulfonylamide linkage.



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Caption: Major degradation pathways of **chlorimuron-ethyl** in the soil environment.

Toxicological Summary

Chlorimuron-ethyl exhibits low acute toxicity to mammals. It is not found to be oncogenic in mice or rats, nor teratogenic in rabbits.

Endpoint	Value	Species	Reference
Acute Oral LD ₅₀	> 4102 mg/kg	Rat	
Acute Dermal Toxicity	Category III (Low Toxicity)		
Primary Eye Irritation	Category III (Low Irritation)		

Conclusion

Chlorimuron-ethyl remains an important herbicide due to its high efficacy at low application rates and its specific mode of action. Understanding its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe use in agricultural settings and for ongoing research into herbicide development and resistance management.

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